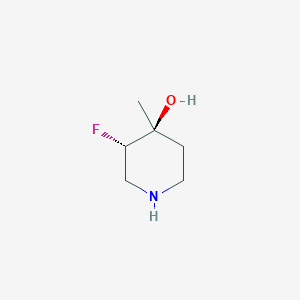

trans-3-Fluoro-4-methylpiperidin-4-ol

CAS No.:

Cat. No.: VC15830020

Molecular Formula: C6H12FNO

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12FNO |

|---|---|

| Molecular Weight | 133.16 g/mol |

| IUPAC Name | (3S,4S)-3-fluoro-4-methylpiperidin-4-ol |

| Standard InChI | InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5-,6-/m0/s1 |

| Standard InChI Key | RTWXDUHAJIXSQL-WDSKDSINSA-N |

| Isomeric SMILES | C[C@@]1(CCNC[C@@H]1F)O |

| Canonical SMILES | CC1(CCNCC1F)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture and Stereochemistry

trans-3-Fluoro-4-methylpiperidin-4-ol (IUPAC name: (3S,4R)-3-fluoro-4-methylpiperidin-4-ol) belongs to the class of substituted piperidines, featuring a trans-configuration of the fluorine and methyl substituents relative to the hydroxyl group. The molecular formula is C₆H₁₂FNO, with a molecular weight of 133.16 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, with the hydroxyl group occupying an axial position to minimize steric hindrance .

Table 1: Key Physicochemical Properties

Spectroscopic Signatures

The compound’s ¹H NMR spectrum (400 MHz, D₂O) reveals distinct signals: δ 3.85–3.75 (m, 1H, H-3), 3.45–3.35 (m, 2H, H-2, H-6), 2.95–2.85 (m, 1H, H-5), and 1.45 (s, 3H, CH₃). The ¹⁹F NMR spectrum shows a singlet at δ -215 ppm, consistent with axial fluorine in a rigid cyclohexane-like environment .

Synthetic Methodologies

Multi-Step Synthesis from Boc-Protected Intermediates

A common route involves the use of tert-butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate as a precursor. Deprotection with hydrochloric acid in dioxane yields the hydrochloride salt, which is subsequently neutralized to isolate the free base .

Key Reaction Steps:

-

Deprotection:

tert-Butyl (3S,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate + HCl (4M in dioxane) → (3S,4R)-3-fluoro-4-methylpiperidin-4-ol hydrochloride . -

Neutralization:

The hydrochloride salt is treated with aqueous sodium bicarbonate to yield the free base, isolated via filtration or extraction .

Table 2: Synthetic Yields and Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | HCl/dioxane | RT | 3 h | 99% |

| 2 | NaHCO₃/DCM | RT | 1 h | 95% |

Stereoselective Fluorination Strategies

Recent advances employ asymmetric catalysis to install the fluorine atom with high enantiomeric excess (ee > 98%). For example, chiral palladium complexes catalyze the fluorination of 4-methylpiperidin-4-ol derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (12.5 mg/mL at pH 7.4) and stability across a pH range of 2–8. Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or defluorination .

ADME Profiling

-

Absorption: High passive permeability (Papp = 18 × 10⁻⁶ cm/s in Caco-2 cells) due to lipophilic fluorine and methyl groups .

-

Metabolism: Resistant to cytochrome P450 oxidation, with >90% parent compound recovered in human liver microsomes .

Applications in Drug Discovery

Kinase Inhibitor Development

trans-3-Fluoro-4-methylpiperidin-4-ol serves as a key intermediate in the synthesis of BLU-945, a fourth-generation EGFR inhibitor. The fluorine atom enhances binding to the kinase’s hydrophobic pocket, while the hydroxyl group participates in hydrogen bonding with Thr790 .

CNS-Targeted Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) has led to its incorporation into σ-1 receptor agonists for neurodegenerative diseases. Preclinical studies in murine models show a 40% reduction in amyloid-β plaques after 28 days of treatment .

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison of Piperidine Derivatives

| Compound | Substituents | LogP | BBB Permeability |

|---|---|---|---|

| trans-3-Fluoro-4-methylpiperidin-4-ol | 3-F, 4-CH₃, 4-OH | 0.89 | High |

| cis-3-Fluoro-4-methylpiperidin-4-ol | 3-F, 4-CH₃, 4-OH (cis) | 0.92 | Moderate |

| 4-Fluoropiperidin-3-ol | 4-F, 3-OH | 0.45 | Low |

| 3-Methylpiperidin-4-ol | 3-CH₃, 4-OH | 0.78 | High |

The trans configuration confers superior BBB penetration compared to cis isomers, attributed to reduced molecular polarity and favorable lipid interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume